molecular formula C12H11N3O3 B14326914 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione CAS No. 106058-01-9

6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione

Cat. No.: B14326914
CAS No.: 106058-01-9
M. Wt: 245.23 g/mol
InChI Key: VPIYZOAGXYETNS-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group at the 6th position, a phenylhydrazinyl group at the 2nd position, and a pyridine-3,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione typically involves the following steps:

    Formation of the Pyridine Core: The pyridine-3,4-dione core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-dicarbonyl compounds and ammonia or amines.

    Introduction of the Phenylhydrazinyl Group: The phenylhydrazinyl group can be introduced via a condensation reaction between the pyridine-3,4-dione and phenylhydrazine under acidic or basic conditions.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridine-3,4-dione core can be reduced to form dihydropyridine derivatives.

    Substitution: The phenylhydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of 6-(Carboxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione.

    Reduction: Formation of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)dihydropyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Hydroxymethyl)-2-(2-methylhydrazinyl)pyridine-3,4-dione
  • 6-(Hydroxymethyl)-2-(2-ethylhydrazinyl)pyridine-3,4-dione
  • 6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-2,3-dione

Uniqueness

6-(Hydroxymethyl)-2-(2-phenylhydrazinyl)pyridine-3,4-dione is unique due to the specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its combination of a hydroxymethyl group, phenylhydrazinyl group, and pyridine-3,4-dione core makes it a versatile compound for various applications.

Properties

CAS No.

106058-01-9

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

3-hydroxy-6-(hydroxymethyl)-2-phenyldiazenyl-1H-pyridin-4-one

InChI

InChI=1S/C12H11N3O3/c16-7-9-6-10(17)11(18)12(13-9)15-14-8-4-2-1-3-5-8/h1-6,16,18H,7H2,(H,13,17)

InChI Key

VPIYZOAGXYETNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C(=O)C=C(N2)CO)O

Origin of Product

United States

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